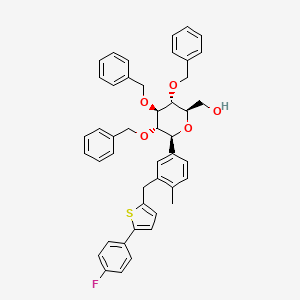
3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin is a chemical compound that serves as an intermediate in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor, which has been shown to reduce the renal threshold for glucose excretion and increase urinary glucose excretion. This compound is primarily used in the treatment of type 2 diabetes and obesity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin involves multiple steps. The starting material is typically a glucose derivative, which undergoes benzylation to introduce the benzyloxy groups at the 3, 4, and 5 positions. The hydroxymethyl group at the 6 position is introduced through a series of protection and deprotection steps, followed by functional group transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The benzyloxy groups can be reduced to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.
Biology: The compound is studied for its potential effects on glucose metabolism and its role in inhibiting SGLT2.
Medicine: It is a key intermediate in the production of Canagliflozin, which is used to treat type 2 diabetes and obesity.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin involves its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium/glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing the reabsorption of filtered glucose and increasing glucose excretion in the urine. This helps to lower blood glucose levels in patients with type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
Dapagliflozin: Another SGLT2 inhibitor used to treat type 2 diabetes.
Empagliflozin: A selective SGLT2 inhibitor with similar therapeutic applications.
Ertugliflozin: Another member of the SGLT2 inhibitor class used for managing type 2 diabetes
Uniqueness
3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Canagliflozin. Its multiple benzyloxy groups and hydroxymethyl functionality provide versatility in chemical reactions and make it a valuable compound in pharmaceutical research and development.
Properties
Molecular Formula |
C45H43FO5S |
|---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C45H43FO5S/c1-31-17-18-36(25-37(31)26-39-23-24-41(52-39)35-19-21-38(46)22-20-35)42-44(49-29-33-13-7-3-8-14-33)45(50-30-34-15-9-4-10-16-34)43(40(27-47)51-42)48-28-32-11-5-2-6-12-32/h2-25,40,42-45,47H,26-30H2,1H3/t40-,42+,43-,44+,45+/m1/s1 |
InChI Key |
FOVNWCXLESIQOK-VWAOLGEPSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


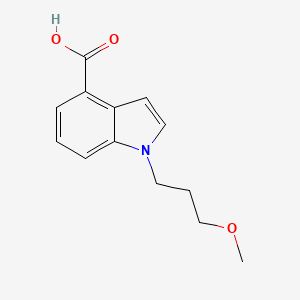
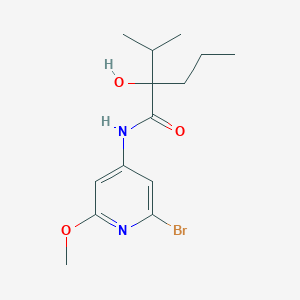
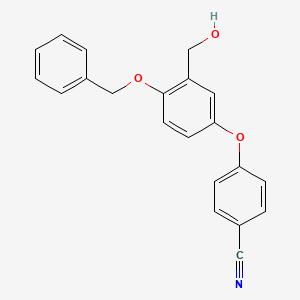

![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)
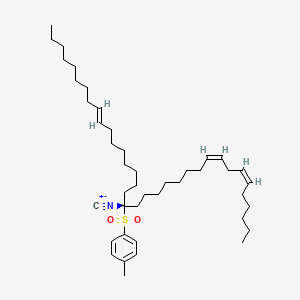




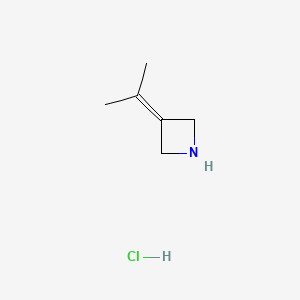
![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
